molecular formula C20H23N2O+ B11216678 3-Hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-Hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11216678
M. Wt: 307.4 g/mol
InChI Key: GUJAMCPPWUAILF-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium: is a compound belonging to the class of phenyl (pyrrolidin-1-yl)methanone derivatives. Its chemical structure consists of a hexahydroimidazo[1,2-a]pyridine ring system with a hydroxy group, a methylphenyl group, and a phenyl group attached. This compound exhibits interesting properties due to its unique structural features.

Preparation Methods

The synthetic route for this compound involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine. Here are the steps:

    Reaction: A mixture of 3-hydroxy-4-methoxybenzoic acid (1.68 g, 10 mmol), pyrrolidine (2.13 g, 30 mmol), 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) (4.18 g, 11 mmol), and N,N-diisopropylethylamine (2.58 g, 20 mmol) is dissolved in N,N-dimethylformamide (20 mL).

    Reaction Conditions: The mixture is stirred for 4 hours at 40°C until the TLC (thin-layer chromatography) indicates completion.

    Isolation: The mixture is diluted with brine and then extracted with ethyl acetate (3 × 30 mL).

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: This compound’s unique structure makes it valuable for designing new ligands or catalysts.

    Biology and Medicine: It may have potential as a pharmacophore or lead compound for drug development.

    Industry: Its reactivity could be exploited in organic synthesis or materials science.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. its structural features suggest interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While there are related pyridinium salts, this specific compound stands out due to its hexahydroimidazo[1,2-a]pyridine core. Similar compounds include other pyridinium derivatives with varying substituents.

Remember that further studies are needed to fully explore the potential of 3-Hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium in various fields.

Properties

Molecular Formula

C20H23N2O+

Molecular Weight

307.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C20H23N2O/c1-16-10-12-18(13-11-16)21-15-20(23,17-7-3-2-4-8-17)22-14-6-5-9-19(21)22/h2-4,7-8,10-13,23H,5-6,9,14-15H2,1H3/q+1

InChI Key

GUJAMCPPWUAILF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CC=C4)O

Origin of Product

United States

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